![molecular formula C23H32N2O3S B4015437 N-1-adamantyl-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4015437.png)
N-1-adamantyl-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide
Description
Synthesis Analysis
The synthesis of adamantyl and piperidine derivatives involves complex chemical processes aiming to enhance specific properties, such as anti-acetylcholinesterase activity or anti-proliferative activities. For example, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated that introducing bulky moieties and substituting the benzamide nitrogen atom could dramatically enhance activity (Sugimoto et al., 1990). Furthermore, the development of adamantyl-containing polyamide-imides through direct polycondensation illustrated the process of incorporating adamantyl groups to achieve desired physical and thermal properties (Liaw & Liaw, 2001).
Molecular Structure Analysis
The molecular structure of such compounds plays a crucial role in their functionality and potential applications. Advanced techniques, including X-ray crystallography, have been utilized to investigate the crystal structures, providing insights into the compounds' molecular geometry and intermolecular interactions. For instance, the crystal structure analysis of N-p-Methylbenzyl benzamide revealed significant details about its molecular configuration and hydrogen bonding patterns (Luo & Huang, 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their molecular structure. Research has explored various chemical reactions, including nucleophilic substitution and conjugate additions, to modify the compounds' properties for specific applications. For example, the synthesis and characterization of new polyamide-imides containing pendent adamantyl groups demonstrated how chemical modifications could affect the compounds' solubility, thermal stability, and mechanical strength (Liaw & Liaw, 2001).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and mechanical characteristics, are crucial for determining the potential applications of these compounds. The adamantyl-containing polyamide-imides, for example, exhibited high glass transition temperatures and thermal stability, making them suitable for high-performance materials (Liaw & Liaw, 2001).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity and stability, is essential for the practical application of these compounds. The studies on antimicrobial and anti-proliferative activities have shown that specific structural modifications can enhance biological activities, indicating the potential for pharmaceutical applications (Al-Mutairi et al., 2019).
properties
IUPAC Name |
N-(1-adamantyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-16-6-8-25(9-7-16)29(27,28)21-4-2-20(3-5-21)22(26)24-23-13-17-10-18(14-23)12-19(11-17)15-23/h2-5,16-19H,6-15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUNMTJZTKMNLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Adamantan-1-YL)-4-[(4-methylpiperidin-1-YL)sulfonyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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